3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane
Description
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane is a branched aliphatic compound characterized by a pentane backbone substituted with a chloromethyl group at position 3, a methyl group at position 4, and a methylsulfonyl group at position 1. The methylsulfonyl moiety (-SO₂CH₃) confers polar and electron-withdrawing properties, while the chloromethyl group (-CH₂Cl) introduces reactivity for nucleophilic substitution.
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-7(2)8(6-9)4-5-12(3,10)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
YINXXMZWCMCHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCS(=O)(=O)C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane typically involves the chloromethylation of 4-methyl-1-(methylsulfonyl)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as amines, ethers, or thioethers.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohols or hydrocarbons.
Scientific Research Applications
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity : Unlike simpler alkanes (e.g., 2-Methylpentane or 3-Methylpentane ), the target compound incorporates a sulfone group and a reactive chloromethyl group. These features enhance its polarity and suitability for reactions like alkylation or nucleophilic substitution.
Sulfone-Containing Analogues : Compounds such as 1-(2-Methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine share the methylsulfonyl group but differ in backbone structure. The phenyl-piperidine scaffold in the latter suggests medicinal chemistry applications (e.g., CNS-targeting drugs), whereas the aliphatic backbone of the target compound may favor agrochemical or polymer applications.
Reactivity: The chloromethyl group in the target compound contrasts with the inert methyl groups in simpler pentanes, enabling cross-coupling or polymerization reactions.
Research Findings and Limitations
- Synthetic Pathways: Methylsulfonyl-containing compounds often require multi-step syntheses involving sulfonation or oxidation of thioethers .
- Sulfones are typically stable but may pose environmental persistence concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
